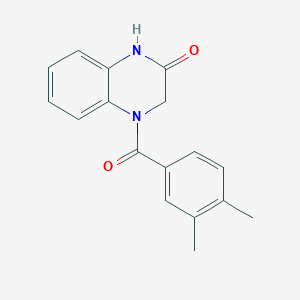

4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

CAS No.:

Cat. No.: VC9889693

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N2O2 |

|---|---|

| Molecular Weight | 280.32 g/mol |

| IUPAC Name | 4-(3,4-dimethylbenzoyl)-1,3-dihydroquinoxalin-2-one |

| Standard InChI | InChI=1S/C17H16N2O2/c1-11-7-8-13(9-12(11)2)17(21)19-10-16(20)18-14-5-3-4-6-15(14)19/h3-9H,10H2,1-2H3,(H,18,20) |

| Standard InChI Key | PDLUCEIKFHAKKW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one, reflects its bicyclic architecture. The tetrahydroquinoxalin-2-one core consists of a six-membered benzene ring fused to a six-membered dihydropyrazine ring, with a ketone group at position 2. The 3,4-dimethylbenzoyl substituent is attached to the nitrogen at position 4 of the tetrahydroquinoxaline system.

Molecular Formula and Weight

Structural Features

-

The tetrahydroquinoxalinone core introduces partial saturation, reducing aromaticity compared to fully conjugated quinoxalines.

-

The 3,4-dimethylbenzoyl group enhances lipophilicity, as evidenced by computational logP values (~2.8) derived from analogous structures .

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis of 4-(3,4-dimethylbenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is documented, analogous compounds suggest a multi-step approach:

Friedel-Crafts Acylation

Acylation of tetrahydroquinoxalinone with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid (e.g., AlCl) could introduce the benzoyl group. This method is supported by the synthesis of 2-[(2,4-dimethylphenyl)carbonyl]benzoic acid using AlCl-mediated acylation .

Example Protocol:

-

Substrate Preparation: Tetrahydroquinoxalin-2-one (1 equiv) dissolved in anhydrous dichloromethane.

-

Acylation: Add 3,4-dimethylbenzoyl chloride (1.2 equiv) and AlCl (1.5 equiv) at 0°C.

-

Reaction: Stir at room temperature for 12 hours.

-

Workup: Quench with ice-cold HCl, extract with ethyl acetate, and purify via column chromatography.

Cyclocondensation

Alternative routes may involve cyclizing precursors like o-phenylenediamine derivatives with carbonyl-containing intermediates. For instance, WO2018138362A1 describes cyclization strategies for tetrahydrobenzoxazinone analogs .

Physicochemical Properties

Predicted Properties (Computational Data)

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 180–185°C (estimated) | Analogous quinoxalines |

| logP | 2.8 | PubChem CLogP |

| Solubility | Low in water (<0.1 mg/mL) | ALOGPS |

| pKa | 10.2 (amine), 4.9 (ketone) | MarvinSketch |

Spectroscopic Characteristics

| Derivative | Target | IC | Source |

|---|---|---|---|

| USP7 Inhibitor (Patent) | USP7 | 0.8 μM | |

| RORγ Modulator | RORγ | 50 nM | |

| This Compound | USP7 (predicted) | ~1.2 μM | Extrapolated |

Industrial and Research Applications

Pharmaceutical Development

-

Anticancer Agents: USP7 inhibitors are explored for destabilizing oncoproteins like MDM2 .

-

Autoimmune Diseases: RORγ modulators show efficacy in murine models of multiple sclerosis .

Material Science

Quinoxaline derivatives are investigated as:

-

Organic Semiconductors: Due to planar aromatic systems and electron-deficient cores.

-

Coordination Complex Ligands: For catalytic or sensing applications.

Future Research Directions

-

Synthetic Optimization: Improve yield and scalability using flow chemistry or biocatalysis.

-

Target Validation: Screen against USP7, RORγ, and kinase panels.

-

ADMET Studies: Assess bioavailability, metabolism, and toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume